![molecular formula C7H6BrN3O B2773020 3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine CAS No. 1314893-99-6](/img/structure/B2773020.png)

3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

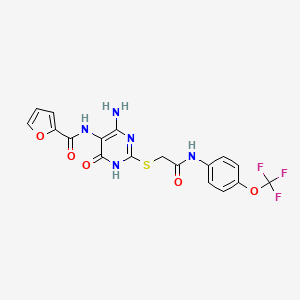

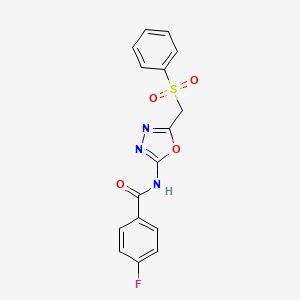

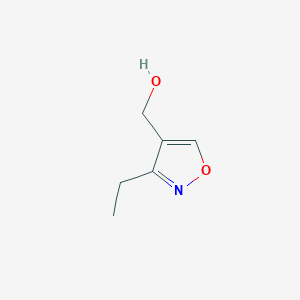

3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C7H6BrN3O . It is an off-white solid .

Synthesis Analysis

The synthesis of this compound involves a Suzuki–Miyaura cross-coupling reaction . This reaction can be performed using a wide variety of aryl and heteroaryl boronic acids and requires a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .Molecular Structure Analysis

The molecular weight of this compound is 228.05 . The InChI code for this compound is 1S/C7H6BrN3O/c1-12-5-2-9-7-6 (8)3-10-11 (7)4-5/h2-4H,1H3 .Chemical Reactions Analysis

The one-pot sequential arylation of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one was first performed with XPhosPdG2 (2.5 mol%)/XPhos (5 mol%) as catalyst in the presence of K2CO3 as base (2.0 equiv.) and p-methoxyphenylboronic acid (2.5 equiv.) in ethanol and water (4:1) at 135 °C under microwave .Physical And Chemical Properties Analysis

This compound is an off-white solid . It should be stored in a dry place at 2-8°C .科学的研究の応用

Synthetic Methodologies and Chemical Properties

3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine serves as an intermediate in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, leveraging its reactive sites for further chemical transformations. The compound has been instrumental in facilitating the development of novel synthetic methodologies, particularly in the construction of complex molecular architectures that are relevant in medicinal chemistry and materials science.

For instance, Catalano et al. (2015) described a phenoxide leaving group SNAr strategy that utilizes a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate for the preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines. This method allows for the direct sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, offering an improvement over previous methods by enabling the incorporation of multiple unique aryl and amino substituents with enhanced efficiency and selectivity (Catalano et al., 2015).

Biological and Pharmaceutical Applications

The structural motifs derived from this compound exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery and development. These compounds have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents, among other therapeutic applications.

Abdelriheem et al. (2017) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives with significant antitrypanosomal activity. These compounds were developed through an effective synthesis convention, highlighting the versatility of the pyrazolo[1,5-a]pyrimidine core in generating new pharmacologically active molecules (Abdelriheem, Yasser H. Zaki, & A. Abdelhamid, 2017).

Material Science and Other Applications

In addition to its applications in synthetic chemistry and pharmacology, this compound and its derivatives have found utility in materials science. These compounds have been investigated for their potential in creating novel functional materials, including fluorophores and corrosion inhibitors.

Castillo et al. (2018) explored the use of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores. This study demonstrated the potential of pyrazolo[1,5-a]pyrimidine derivatives in the development of fluorescent probes for biological and environmental applications (Castillo, Tigreros, & Portilla, 2018).

Safety and Hazards

特性

IUPAC Name |

3-bromo-6-methoxypyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCFRVMHIGLGTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN2C(=C(C=N2)Br)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2772938.png)

![1-[3-({7-Chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)propyl]pyrrolidin-2-one](/img/structure/B2772939.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2772953.png)

![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide](/img/structure/B2772957.png)